molecular formula C17H20N2O3S B5730809 N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5730809
M. Wt: 332.4 g/mol
InChI Key: OZVGIZGUKJCEPE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3,4-dimethylphenyl group and a methyl(methylsulfonyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide typically involves the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-aminobenzoic acid with an appropriate acylating agent.

    Introduction of the 3,4-Dimethylphenyl Group: The 3,4-dimethylphenyl group is introduced through a Friedel-Crafts acylation reaction, where 3,4-dimethylbenzoyl chloride is reacted with the benzamide core in the presence of a Lewis acid catalyst such as aluminum chloride.

    Addition of the Methyl(methylsulfonyl)amino Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl(methylsulfonyl)amino group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, basic or neutral conditions.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide can be compared with other similar compounds such as:

    N-(3,4-dimethylphenyl)-4-aminobenzamide: Similar structure but lacks the methyl(methylsulfonyl)amino group.

    N-(3,4-dimethylphenyl)-4-methylbenzamide: Similar structure but lacks the sulfonyl group.

    N-(3,4-dimethylphenyl)-4-(methylsulfonyl)benzamide: Similar structure but lacks the amino group.

The uniqueness of this compound lies in the presence of both the methyl(methylsulfonyl)amino group and the 3,4-dimethylphenyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-5-8-15(11-13(12)2)18-17(20)14-6-9-16(10-7-14)19(3)23(4,21)22/h5-11H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZVGIZGUKJCEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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